1-Ethyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea

Description

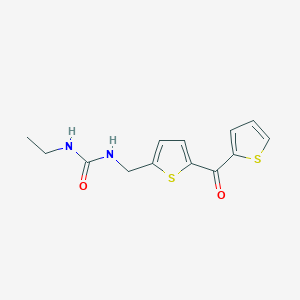

1-Ethyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea is a urea derivative featuring a central urea group (-NHCONH-) linked to an ethyl substituent and a thiophene-based moiety. The latter consists of two thiophene rings, one of which is substituted with a carbonyl group at the 2-position. This structural complexity confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, materials science, or organic electronics.

Properties

IUPAC Name |

1-ethyl-3-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S2/c1-2-14-13(17)15-8-9-5-6-11(19-9)12(16)10-4-3-7-18-10/h3-7H,2,8H2,1H3,(H2,14,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFWXVBRCGUQBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCC1=CC=C(S1)C(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea typically involves the condensation of thiophene derivatives with urea under specific reaction conditions. One common method includes the use of thiophene-2-carboxaldehyde and thiophene-2-ylmethylamine as starting materials. These reactants undergo a series of condensation and cyclization reactions to form the desired compound. The reaction conditions often involve the use of catalysts such as acids or bases to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

1-Ethyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: The compound can be used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The thiophene rings can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Key Observations :

- Bioactivity Potential: The oxadiazole-thiophene hybrid in demonstrates DNA-binding capability, suggesting that the target’s urea-thiophene framework could also interact with biological targets if optimized.

Electronic and Optoelectronic Properties

Comparisons with 2,3-diphenylquinoxaline derivatives ( ):

Analysis :

- The target compound’s dual thiophene rings and carbonyl group could narrow its energy gap (similar to compound 6 ), favoring visible-light absorption. However, experimental validation is required.

- The absence of cyanoacrylic acid groups (as in compounds 6 and 7) may limit its utility in dye-sensitized solar cells but could reduce synthetic complexity.

Biological Activity

1-Ethyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea is a compound that has attracted attention in medicinal chemistry due to its unique structural features, which include a urea functional group and thiophene rings. These characteristics suggest potential biological activities, particularly in the realms of anticancer and anti-inflammatory applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a dual thiophene structure, which enhances its electronic properties and biological interactions. The presence of the urea group is significant for its potential interactions with biological targets, such as enzymes and receptors involved in various disease pathways.

Chemical Structure:

Biological Activity Overview

Research on thiophene derivatives indicates that they can exhibit a range of biological activities. The following sections highlight specific areas of interest regarding the biological activity of this compound.

Anticancer Activity

Studies have shown that thiophene derivatives can inhibit cell proliferation in various cancer types. For instance, compounds with similar structures have been reported to target pathways involved in solid tumors and leukemias.

Case Study:

In a recent study, a series of thiophene derivatives were evaluated for their anticancer properties against several cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects with IC50 values ranging from 10 µM to 25 µM, suggesting that this compound may possess similar properties .

Anti-inflammatory Activity

Thiophene-based compounds have also been explored for their anti-inflammatory effects. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.

Data Table: Anti-inflammatory Activity of Thiophene Derivatives

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | TBD | TBD |

| Celecoxib | 0.01 | 344.56 |

| Other Thiophene Derivatives | Varies | Varies |

This table summarizes findings from studies on various thiophene derivatives, highlighting their potential as anti-inflammatory agents.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.

- Receptor Modulation : The compound may interact with receptors that regulate cell growth and inflammatory responses.

Synthesis and Derivative Studies

The synthesis of this compound typically involves multi-step reactions that allow for the incorporation of various functional groups to enhance biological activity. Research has focused on optimizing these synthetic pathways to yield derivatives with improved efficacy.

Synthesis Pathway Overview:

- Formation of Thiophene Rings : Utilizing methods such as Suzuki coupling.

- Urea Formation : Reaction with isocyanates or carbamates.

- Functionalization : Introduction of additional substituents to modulate activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.